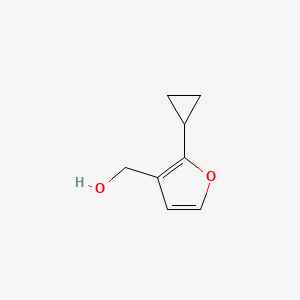![molecular formula C9H13FN2O2S B13625875 N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide CAS No. 869371-48-2](/img/structure/B13625875.png)
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthesis stages to achieve higher yields and purity. Techniques such as the use of appropriate solvents and reagents, as well as environmentally friendly methods, are often employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as other catalysts and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium catalysts in Suzuki–Miyaura coupling can lead to the formation of various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide has a wide range of scientific research applications, including:
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aminomethylphenyl derivatives and fluorophenyl derivatives. Some examples are:
- N-[3-(Aminomethyl)-phenyl]-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives .
Uniqueness
N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
869371-48-2 |
|---|---|
Molekularformel |
C9H13FN2O2S |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
N-[3-(aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H13FN2O2S/c1-12(15(2,13)14)8-3-4-9(10)7(5-8)6-11/h3-5H,6,11H2,1-2H3 |
InChI-Schlüssel |
VERFOPQLCIUYTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=C(C=C1)F)CN)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)

![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)



